molecular formula C11H12ClNOS B2747173 N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide CAS No. 2411278-30-1

N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide

Cat. No. B2747173
CAS RN: 2411278-30-1
M. Wt: 241.73
InChI Key: ZNSQTHSXCQYBAL-UHFFFAOYSA-N
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Description

N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide, also known as CTM, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. CTM is a member of the butynamide family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. Additionally, this compound has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in the body. In animal studies, this compound has been shown to reduce inflammation and pain, as well as improve glucose and lipid metabolism. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide in lab experiments is its diverse range of biological activities, which make it a useful tool for studying various signaling pathways in the body. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be carefully monitored to ensure the safety of researchers.

Future Directions

There are many potential future directions for research on N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide. One area of interest is the development of new pain medications based on this compound's anti-inflammatory and analgesic properties. Additionally, this compound's neuroprotective effects make it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as materials science and catalysis.

Synthesis Methods

N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide can be synthesized using a variety of methods, including the reaction of 2-chlorothiophenemethylamine with ethyl propiolate in the presence of a palladium catalyst. The resulting product is then purified using column chromatography.

Scientific Research Applications

N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials. In catalysis, this compound has been shown to be an effective catalyst for a variety of chemical reactions.

properties

IUPAC Name

N-[(5-chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNOS/c1-3-5-11(14)13(4-2)8-9-6-7-10(12)15-9/h6-7H,4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSQTHSXCQYBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(S1)Cl)C(=O)C#CC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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